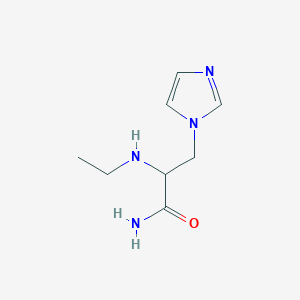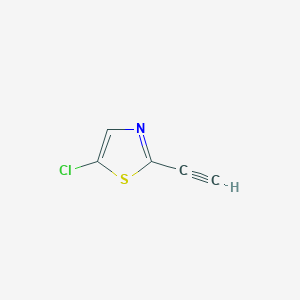
2-Methyl-2-(methylamino)-6-(1h-1,2,4-triazol-1-yl)hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-(methylamino)-6-(1h-1,2,4-triazol-1-yl)hexanoic acid is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a methylamino group, and a carboxylic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(methylamino)-6-(1h-1,2,4-triazol-1-yl)hexanoic acid typically involves multi-step organic reactions. One common approach is to start with a suitable hexanoic acid derivative and introduce the triazole ring through a cyclization reaction. The methylamino group can be introduced via nucleophilic substitution reactions, often using methylamine as the nucleophile. The reaction conditions may vary, but they generally involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-(methylamino)-6-(1h-1,2,4-triazol-1-yl)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or other nitrogen-containing compounds.
Applications De Recherche Scientifique
2-Methyl-2-(methylamino)-6-(1h-1,2,4-triazol-1-yl)hexanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers, coatings, and other advanced materials.
Mécanisme D'action
The mechanism of action of 2-Methyl-2-(methylamino)-6-(1h-1,2,4-triazol-1-yl)hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and methylamino group play crucial roles in binding to these targets, influencing biological pathways and chemical reactions. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-2-(methylamino)-6-(1h-1,2,4-triazol-1-yl)pentanoic acid
- 2-Methyl-2-(methylamino)-6-(1h-1,2,4-triazol-1-yl)heptanoic acid
- 2-Methyl-2-(methylamino)-6-(1h-1,2,4-triazol-1-yl)octanoic acid
Uniqueness
What sets 2-Methyl-2-(methylamino)-6-(1h-1,2,4-triazol-1-yl)hexanoic acid apart from similar compounds is its specific chain length and the positioning of functional groups. These structural features can significantly influence its reactivity, binding affinity, and overall effectiveness in various applications.
Propriétés
Formule moléculaire |
C10H18N4O2 |
|---|---|
Poids moléculaire |
226.28 g/mol |
Nom IUPAC |
2-methyl-2-(methylamino)-6-(1,2,4-triazol-1-yl)hexanoic acid |
InChI |
InChI=1S/C10H18N4O2/c1-10(11-2,9(15)16)5-3-4-6-14-8-12-7-13-14/h7-8,11H,3-6H2,1-2H3,(H,15,16) |
Clé InChI |
KAHBOKUUTUBAOS-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCCN1C=NC=N1)(C(=O)O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[(Tert-butoxy)carbonyl]-4-(2-hydroxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B13618078.png)

 ketone](/img/structure/B13618087.png)
![[(4-Chlorophenyl)methyl][2-(dimethylamino)ethyl]aminedihydrochloride](/img/structure/B13618098.png)



![2-(Sec-butyl)-4-chloro-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B13618119.png)

